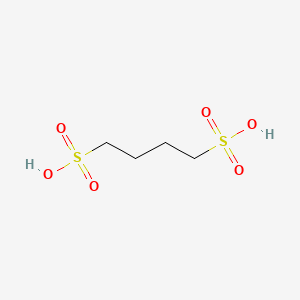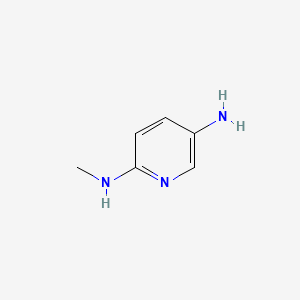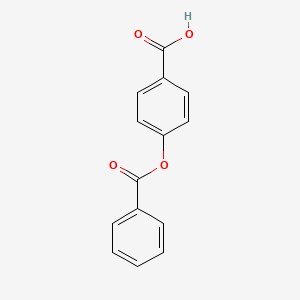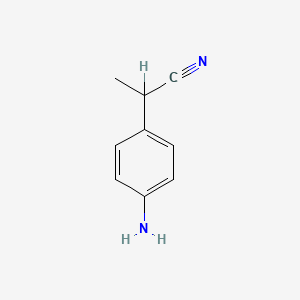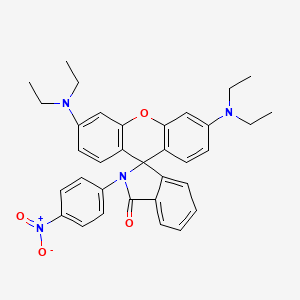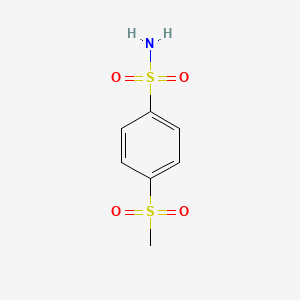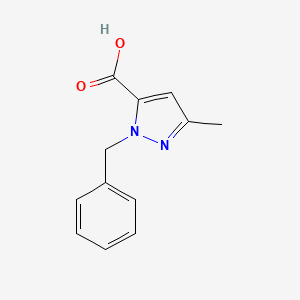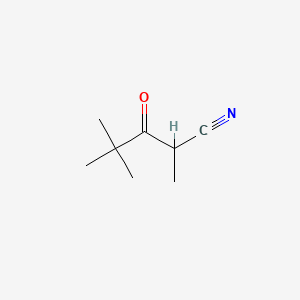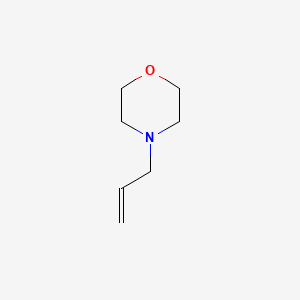
4-Allylmorpholine
Übersicht
Beschreibung
Synthesis Analysis
4-Allylmorpholine has been synthesized through various methods, including iodocyclization of chiral Tfm-allylmorpholinone, which offers a straightforward route to alpha-Tfm-prolines and alpha-Tfm-dihydroxyprolines, demonstrating adaptability for gram-scale synthesis of enantiopure compounds (Caupène et al., 2009). Another approach involves the use of N-allyl derivatives of morpholinium with copper(I) halides for the synthesis of complex structures (Goreshnik & Mys’kiv, 2003).
Molecular Structure Analysis
Density Functional Theory (DFT) calculations have provided insights into the molecular geometry, vibrational frequencies, and chemical shift values of this compound derivatives. For example, a comprehensive analysis of the molecular structure, vibrational, and chemical shift assignments of 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione offers detailed comparisons with experimentally obtained X-ray diffraction data (Avcı et al., 2011).
Chemical Reactions and Properties
The synthesis and properties of poly(acrylamide-acrylic acid-4-allylmorpholine) highlight its significance in enhanced oil recovery. This novel water-soluble copolymer demonstrates good temperature tolerance, salt resistance, and shear resistance, underscoring the chemical versatility of this compound derivatives (Cnpc Bohai, 2013).
Physical Properties Analysis
The synthesis and structural characterization of N-allyl derivatives of morpholinium with copper(I) halides have provided valuable information on the physical properties of these compounds, such as their crystal structure and stability under various conditions (Goreshnik & Mys’kiv, 2003).
Chemical Properties Analysis
The complexation reactions involving this compound derivatives have been extensively studied, offering insights into their chemical properties. For instance, the interaction between N-allyl derivatives of morpholinium and copper(I) halides results in compounds with unique structural features, which are critical for understanding the chemical behavior of these molecules (Goreshnik & Mys’kiv, 2003).
Wissenschaftliche Forschungsanwendungen
Neuroprotective Activity in Traumatic Brain Injury
4-Allylmorpholine derivatives have been explored for their neuroprotective capabilities. A study evaluated the activity of a specific allylmorpholine derivative in a rat model of traumatic brain injury. Despite its in vitro potential, the in vivo study found that this derivative did not positively impact motor function or exploratory behavior post-injury, emphasizing the need for in vivo evaluation of neuroprotective drug candidates (Prikhodko et al., 2021).
Psychotropic Activity in Zebrafish
Another research area involves the psychotropic effects of chromone-containing allylmorpholines (CCAMs). Studies using adult zebrafish found that CCAMs induced dose-dependent sedative effects. One compound exhibited anxiolytic-like properties at low concentrations, though in vivo data contradicted in vitro findings, suggesting the need for further mammalian studies to establish pharmacological properties (Prikhodko et al., 2022).
Influence on Ion Channels in Lipid Membranes
Chromone-containing allylmorpholines also influence ion channels in lipid membranes. This includes altering the boundary potential of bilayers and reducing membrane dipole potential, which enhances the conductance of certain channels. These effects suggest a potential application in the modulation of ion channels and membrane properties (Efimova et al., 2022).
Antimicrobial Activity
Allylmorpholine derivatives have been studied for their antimicrobial properties. Research on the synthesis and antimicrobial activity of thiomorpholine derivatives, including 4-allylmorpholines, reveals their potential in creating new bioactive molecules with antimicrobial capabilities (Kardile & Kalyane, 2010).
Enhanced Oil Recovery
A novel copolymer incorporating this compound was synthesized for enhanced oil recovery applications. The study demonstrated that this copolymer exhibits good tackability and resistance to temperature and shear, indicating its usefulness in crude oil recovery processes (Cnpc Bohai, 2013).
Synthesis of Anticholinesterase Agents
The synthesis of new allylmorpholine derivatives has been explored for their potential as anticholinesterase agents, which are important in treating conditions like Alzheimer's disease. These syntheses have yielded compounds of interest due to their potential inhibitory effects on cholinesterase (Chernov et al., 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions of 4-Allylmorpholine research could involve further exploration of its potential applications in various fields. For instance, one study suggests that chromone-containing allylmorpholines can affect ion channels formed by pore-forming antibiotics in model lipid membranes , indicating potential applications in the field of biochemistry and pharmacology.
Wirkmechanismus
Target of Action
N-Allylmorpholine has been found to interact with human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . These enzymes play crucial roles in various biological processes. Legumain is involved in protein degradation and processing, while cholinesterases are responsible for the breakdown of acetylcholine, a key neurotransmitter in the nervous system .
Mode of Action
Molecular docking studies suggest that n-allylmorpholine and its derivatives interact with these enzymes with moderate to high affinity . This interaction could potentially inhibit the activity of these enzymes, leading to changes in the associated biological processes .
Biochemical Pathways
For instance, inhibition of AEP could affect protein degradation pathways, while inhibition of cholinesterases could influence neurotransmission processes .
Pharmacokinetics
In silico evaluations of morpholine-containing compounds, including n-allylmorpholine, suggest promising pharmacokinetic and drug-likeness properties . These properties include absorption, distribution, metabolism, and excretion (ADME), which are crucial for determining the bioavailability of a compound .
Result of Action
The molecular and cellular effects of N-Allylmorpholine’s action are likely to be related to its inhibitory effects on its target enzymes. For instance, inhibition of AEP could potentially interfere with protein degradation, while inhibition of cholinesterases could lead to an increase in acetylcholine levels, affecting neurotransmission .
Action Environment
The action, efficacy, and stability of N-Allylmorpholine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its targets. Additionally, the presence of other molecules could potentially influence the compound’s action .
Eigenschaften
IUPAC Name |
4-prop-2-enylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-8-4-6-9-7-5-8/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSANAYXICMXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219871 | |
| Record name | Allylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
696-57-1 | |
| Record name | Allylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Allylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of N-allylmorpholine?
A1: N-allylmorpholine is an organic compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.19 g/mol. Its structure consists of a morpholine ring with an allyl group attached to the nitrogen atom.
- Spectroscopic data: The structure of N-allylmorpholine has been confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), ¹H NMR, and ¹³C NMR. [, , , , ]
Q2: How does N-allylmorpholine contribute to enhanced oil recovery?
A: N-allylmorpholine has been successfully incorporated as a monomer in the synthesis of a novel water-soluble copolymer, poly(acrylamide-acrylic acid-4-allylmorpholine) (AM/AA/AMPL). [] This copolymer exhibits desirable properties like good tackability, temperature tolerance, salt resistance, and shear resistance, making it suitable for enhanced oil recovery applications.
- Mechanism: The AM/AA/AMPL copolymer enhances oil recovery by improving the viscosity and sweep efficiency of the injected water, leading to increased oil displacement from the reservoir. []
Q3: What are the catalytic properties and applications of N-allylmorpholine derivatives?
A: N-allylmorpholine can be used to synthesize various derivatives, including N-allylmorpholinium salts. These salts have shown potential in organometallic chemistry, particularly as ligands in palladium-catalyzed reactions. [, ]
- Example: One study demonstrated the use of an N-allylmorpholinium derivative as a ligand in a palladium catalyst for the Suzuki-Miyaura coupling reaction. [] This reaction is widely employed in organic synthesis for the formation of carbon-carbon bonds.
Q4: How does the structure of N-allylmorpholine affect its solubility in ionic liquids?
A: Research has explored the solubility of cellulose in mixed ionic liquid solvents containing N-allylmorpholine chloride ([AMMor]Cl). [] The presence of the morpholine ring and the allyl group in N-allylmorpholine contributes to its interactions with the ionic liquid, influencing cellulose solubility.
- Findings: Studies indicate that the solubility of cellulose is enhanced in the mixed ionic liquid system containing [AMMor]Cl compared to single ionic liquid systems. []
Q5: What are the environmental impacts and degradation pathways of N-allylmorpholine?
A5: While the provided research focuses on specific applications of N-allylmorpholine, limited information is available regarding its environmental impact and degradation. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.
Q6: How does N-allylmorpholine react in the Prévost reaction?
A: A reinvestigation of the Prévost reaction using N-allylmorpholine (1) with silver(I) benzoate and iodine revealed interesting results. [, ] Instead of yielding solely the expected 1,2-dibenzoate product, the reaction produced a mixture of compounds, including the 1,3-dibenzoate (2) through rearrangement (11% yield), the 1,2-dibenzoate (3) (5% yield), and unreacted N-allylmorpholine (1) (13% yield). [] This highlights the complexity of the reaction pathway and the potential for unexpected product formation.
Q7: What are the potential applications of N-allylmorpholine in material science?
A: The use of N-allylmorpholine as a building block in the synthesis of polymers like AM/AA/AMPL demonstrates its potential in material science. [] The resulting polymers exhibit properties suitable for applications like enhanced oil recovery, showcasing the versatility of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)
